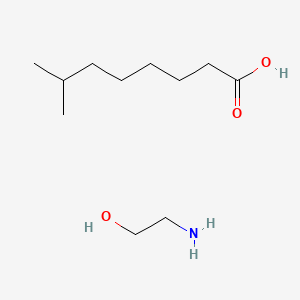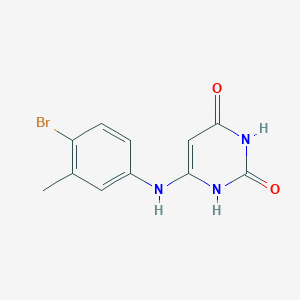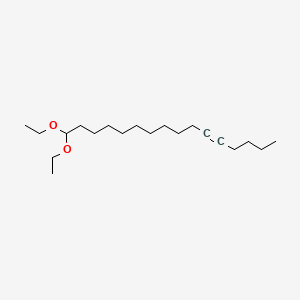
Isononanoic acid monoethanolamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isononanoic acid monoethanolamine salt is a compound formed by the reaction of isononanoic acid and monoethanolamine. It is known for its applications in various industrial processes, particularly in the formulation of metalworking fluids, coatings, and lubricants. The compound exhibits unique properties due to the combination of the carboxylic acid group from isononanoic acid and the amine group from monoethanolamine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of isononanoic acid monoethanolamine salt typically involves the neutralization reaction between isononanoic acid and monoethanolamine. The reaction is carried out under controlled conditions to ensure complete neutralization and formation of the salt. The general reaction can be represented as:
Isononanoic Acid+Monoethanolamine→Isononanoic Acid Monoethanolamine Salt
Industrial Production Methods: Industrial production of isononanoic acid involves the oxidation of isononyl aldehyde using metal salts as catalysts and peroxides as oxidants . The resulting isononanoic acid is then reacted with monoethanolamine to form the desired salt. This process ensures high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Isononanoic acid monoethanolamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group in the compound can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Isononanoic acid monoethanolamine salt finds applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Employed in the formulation of biocompatible materials and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent in pharmaceutical formulations.
Industry: Widely used in metalworking fluids, coatings, and lubricants due to its excellent emulsifying and stabilizing properties
Wirkmechanismus
The mechanism of action of isononanoic acid monoethanolamine salt involves the interaction of its functional groups with target molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the amine group can participate in nucleophilic reactions. These interactions contribute to the compound’s effectiveness in various applications, such as corrosion inhibition and emulsification .
Vergleich Mit ähnlichen Verbindungen
Monoethanolamine Oleate: Similar in structure but formed with oleic acid instead of isononanoic acid.
Diethanolamine and Triethanolamine Salts: These compounds have additional ethanolamine groups, leading to different chemical properties and applications.
Uniqueness: Isononanoic acid monoethanolamine salt is unique due to its specific combination of isononanoic acid and monoethanolamine, which imparts distinct properties such as lower volatility and better emulsifying capabilities compared to other ethanolamine salts .
Eigenschaften
CAS-Nummer |
67801-50-7 |
|---|---|
Molekularformel |
C11H25NO3 |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
2-aminoethanol;7-methyloctanoic acid |
InChI |
InChI=1S/C9H18O2.C2H7NO/c1-8(2)6-4-3-5-7-9(10)11;3-1-2-4/h8H,3-7H2,1-2H3,(H,10,11);4H,1-3H2 |
InChI-Schlüssel |
BHOXNOVBYRWXGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCC(=O)O.C(CO)N |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene](/img/structure/B14455982.png)







![Podophyllotoxin-salicyliden-glucosid [German]](/img/structure/B14456054.png)

